REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Al+3].[Cl-].[Cl-].[Cl-].C[C:16](Cl)=[O:17].Cl.[O:20](C(C)=O)C(C)=O.S(=O)(=O)(O)O.OO>CO.O.C(O)=O.C(Cl)Cl>[CH3:16][O:17][CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:20])=[CH:7][CH:6]=1 |f:1.2.3.4|
|
Name
|
Na
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
BrCCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
79 g
|
Type
|
reactant
|
Smiles
|
CC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
620 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
310 mL
|
Type
|
reactant
|
Smiles
|
O(C(=O)C)C(=O)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of ##STR190## obtained in the same manner as above, with ##STR191##
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
EXTRACTION
|
Details
|
the separated oil layer was extracted with benzene
|
Type
|
DISTILLATION
|
Details
|
after which the benzene was distilled off
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Type
|
CUSTOM
|
Details
|
to obtain ##STR193## This compound
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was cooled with ice
|
Type
|
STIRRING
|
Details
|
dropwise, and the thus obtained solution was stirred under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling continuously for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the CH2Cl2 layer was separated
|
Type
|
DISTILLATION
|
Details
|
after which the CH2Cl2 was distilled off
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Type
|
CUSTOM
|
Details
|
to obtain ##STR195## The boiling point of this compound
|
Type
|
CUSTOM
|
Details
|
was 94°-95° C.
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated to 40° to 50° C.
|
Type
|
STIRRING
|
Details
|
stirred for 8 hours
|
Duration
|
8 h
|
Type
|
EXTRACTION
|
Details
|
the separated oil layer was extracted
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off from the extract, and 100 ml of CH3OH and 250 ml of a 2N aqueous NaOH solution
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
TEMPERATURE
|
Details
|
after which the resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After being cooled
|
Type
|
EXTRACTION
|
Details
|
the oil layer was extracted with benzene
|
Type
|
DISTILLATION
|
Details
|
The benzene was distilled off from the extract
|
Type
|
DISTILLATION
|
Details
|
the residue was further distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |